1-(4-Nitro-3-trifluoromethylphenyl)pyrrolidine
Overview
Description
1-(4-Nitro-3-trifluoromethylphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a phenyl group substituted with nitro and trifluoromethyl groups
Preparation Methods
The synthesis of 1-(4-Nitro-3-trifluoromethylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.
Substitution Reactions: The phenyl group is introduced through substitution reactions, where the nitro and trifluoromethyl groups are added to the aromatic ring.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(4-Nitro-3-trifluoromethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-Nitro-3-trifluoromethylphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic effects.
Materials Science: Its properties are explored for developing advanced materials with specific functionalities.
Biological Studies: The compound is used in biological studies to understand its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 1-(4-Nitro-3-trifluoromethylphenyl)pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s activity and binding affinity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Nitro-3-trifluoromethylphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents on the phenyl group.
Nitro and Trifluoromethyl Substituted Compounds: Other compounds with nitro and trifluoromethyl groups on aromatic rings.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-nitro-3-(trifluoromethyl)phenyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)9-7-8(15-5-1-2-6-15)3-4-10(9)16(17)18/h3-4,7H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOSQFNXRBWNSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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